5-Cyclopropylpentane-1-thiol
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Overview
Description
5-Cyclopropylpentane-1-thiol is an organic compound characterized by a cyclopropyl group attached to a pentane chain, which terminates in a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpentane-1-thiol typically involves the cyclopropylation of a pentane derivative followed by the introduction of a thiol group. One common method includes the reaction of cyclopropylmethyl bromide with pentane-1-thiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from reaction mixtures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. For example, reaction with alkyl halides can form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Scientific Research Applications
5-Cyclopropylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those that require a thiol group for biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpentane-1-thiol largely depends on its thiol group. Thiol groups are known to participate in redox reactions and can form covalent bonds with other molecules. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various cellular pathways and processes.
Comparison with Similar Compounds
Cyclopropylmethanethiol: Similar in structure but with a shorter carbon chain.
Pentane-1-thiol: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylmethyl sulfide: Contains a sulfide group instead of a thiol group.
Uniqueness: 5-Cyclopropylpentane-1-thiol is unique due to the presence of both a cyclopropyl group and a thiol group. The cyclopropyl group introduces ring strain, which can influence the reactivity of the compound. The thiol group provides a reactive site for various chemical reactions, making this compound versatile in synthetic applications.
Properties
IUPAC Name |
5-cyclopropylpentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c9-7-3-1-2-4-8-5-6-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFVZVOHXTOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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